Methyl 4-(4-fluorophenyl)-2-hydroxy-6-isopropylpyrimidine-5-carboxylate
Overview
Description
Methyl 4-(4-fluorophenyl)-2-hydroxy-6-isopropylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H15FN2O3 and its molecular weight is 290.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Synthesis Techniques : This compound is synthesized using a highly efficient three-step preparation of functionalized 5-methylpyrimidine, avoiding metal catalysis and cryogenic conditions (Šterk et al., 2012). This represents an advancement in synthetic methodologies for key pyrimidine precursors.
- Medicinal Importance : A study focused on the discovery and synthesis of novel pyrazoles, which are synthesized from the compound , highlights their potential for antioxidant, anti-breast cancer, and anti-inflammatory properties. The interaction of these pyrazoles with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase indicates their relevance in treating diseases like inflammation and breast cancer (Thangarasu et al., 2019).
Chemical Structure and Analysis
- Molecular Structure Analysis : A study on Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate, a derivative of the target compound, delved into its molecular structure, vibrational wavenumbers, and nonlinear optical properties. This research provides insights into the compound's molecular stability and potential applications in optics (Mary et al., 2014).
Biological and Pharmacological Studies
- Analgesic and Anti-inflammatory Applications : Compounds derived from the target chemical demonstrated significant anti-inflammatory and analgesic activities in pharmacological evaluations. This points towards their potential use in developing new drugs for treating pain and inflammation (Muralidharan et al., 2019).
- Antitubercular Agents : Research into the synthesis and evaluation of dihydropyrimidines, using a compound similar to the target chemical, showed promising antitubercular activity against Mycobacterium tuberculosis. This opens up possibilities for its use in treating tuberculosis (Desai et al., 2016).
Crystallography and Solvatomorphism
- Crystal Structures : The anhydrous and solvated forms of a derivative of the target compound have been studied, revealing details about its solvatomorphism and crystal packing. These findings are essential for understanding its physical properties and potential pharmaceutical applications (Cleetus et al., 2020).
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which share a similar structure, have shown a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that indole derivatives can interact with their targets in various ways, including electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
It’s known that indole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that many indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Result of Action
It’s known that indole derivatives can have a wide range of effects, depending on their specific structures and the receptors they interact with .
Action Environment
It’s known that the success of many similar compounds, such as those used in suzuki–miyaura (sm) cross-coupling reactions, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-2-oxo-6-propan-2-yl-1H-pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-8(2)12-11(14(19)21-3)13(18-15(20)17-12)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWCLAUZCCGNHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC(=O)N1)C2=CC=C(C=C2)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468337 | |
Record name | 4-(4-fluorophenyl)-2-hydroxy-6-isopropyl-5-methoxycarbonylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488798-37-4 | |
Record name | Methyl 6-(4-fluorophenyl)-1,2-dihydro-4-(1-methylethyl)-2-oxo-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=488798-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-fluorophenyl)-2-hydroxy-6-isopropyl-5-methoxycarbonylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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